molecular formula C15H11NO B6415081 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% CAS No. 1261908-68-2

5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95%

Cat. No. B6415081
CAS RN: 1261908-68-2
M. Wt: 221.25 g/mol
InChI Key: NLZFDWZXTWPQEN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% (5-HNP) is an organic compound with a wide range of applications in the scientific and medical fields. 5-HNP is a derivative of naphthalene, and is a heterocyclic aromatic compound with a pyridine ring. It is a white crystalline solid with a melting point of 150-152°C and a boiling point of 312°C. 5-HNP is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide, and is insoluble in water.

Scientific Research Applications

5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It can also be used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% has also been used as a fluorescent probe for imaging and detecting reactive oxygen species in biological systems.

Mechanism of Action

5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. These enzymes are integral membrane proteins located in the endoplasmic reticulum. 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% binds to the active site of the enzyme, where it blocks the binding of substrate molecules. This prevents the enzyme from catalyzing the oxidation of the substrate, thus inhibiting its metabolism.
Biochemical and Physiological Effects
5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% can inhibit the growth of cancer cells, and can also inhibit the production of inflammatory cytokines. In vivo studies have demonstrated that 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% can reduce the levels of cholesterol and triglycerides in the blood, and can also reduce the levels of oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% in lab experiments are its high solubility in polar organic solvents and its ability to inhibit cytochrome P450 enzymes. However, there are some limitations to its use. 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% is not water-soluble, which can limit its use in aqueous solutions. Additionally, its ability to inhibit cytochrome P450 enzymes can lead to unexpected results in experiments involving drug metabolism.

Future Directions

There are a number of potential future directions for 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% research. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug metabolism and drug delivery. Additionally, 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% could be used as a fluorescent probe for imaging and detecting reactive oxygen species in biological systems. Furthermore, its ability to inhibit cytochrome P450 enzymes could be exploited for the development of novel drugs and drug delivery systems. Finally, its ability to inhibit the growth of cancer cells could be explored for the development of new therapeutic agents.

Synthesis Methods

5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% can be synthesized in a two-step process. First, a reaction between aniline and naphthalene-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide, yields a 1-naphthyl pyridine intermediate. This intermediate can then be oxidized with hydrogen peroxide to yield 5-Hydroxy-2-(naphthalen-1-yl)pyridine, 95%.

properties

IUPAC Name

6-naphthalen-1-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-12-8-9-15(16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZFDWZXTWPQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Naphthalen-1-yl)pyridin-3-ol

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